Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate

Description

Molecular Structure and Chemical Formula

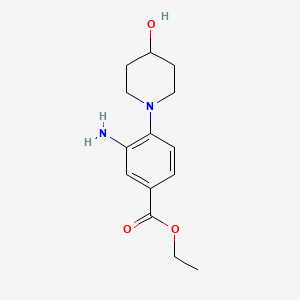

The molecular formula of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate is C₁₄H₂₀N₂O₃, indicating a composition of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound exhibits a molecular weight of 264.32 grams per mole, with some sources reporting slight variations to 264.33 grams per mole. The exact mass has been precisely calculated as 264.14739250 daltons.

The structural architecture consists of a benzoate core bearing an ethyl ester group, with substitution patterns that include an amino group at the 3-position and a 4-hydroxy-1-piperidinyl group at the 4-position. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₃ | |

| Molecular Weight | 264.32 g/mol | |

| Exact Mass | 264.14739250 Da | |

| Heavy Atom Count | 19 | |

| Molecular Complexity | 303 |

The canonical SMILES representation of this compound is CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N, which provides a linear notation describing the molecular structure. This representation clearly delineates the connectivity between the various functional groups and the spatial arrangement of atoms within the molecule.

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 3-amino-4-(4-hydroxypiperidin-1-yl)benzoate. This nomenclature precisely describes the substitution pattern on the benzoate ring system, indicating the position of the amino group at carbon 3 and the hydroxylated piperidine substituent at carbon 4.

Several alternative designations exist for this compound in chemical literature and databases. These include ETHYL 3-AMINO-4-(4-HYDROXYPIPERIDIN-1-YL)BENZOATE, ethyl3-amino-4-(4-hydroxypiperidin-1-yl)benzoate, and Benzoic acid, 3-amino-4-(4-hydroxy-1-piperidinyl)-, ethyl ester. The systematic name Benzoic acid, 3-amino-4-(4-hydroxy-1-piperidinyl)-, ethyl ester provides an alternative IUPAC-style designation that emphasizes the compound's derivation from benzoic acid through esterification and substitution.

The compound is also referenced by various catalog numbers and identifiers in commercial databases, including AKOS010559958 and DTXSID601232638. These alternative identifiers facilitate cross-referencing across different chemical databases and commercial suppliers.

Registry and Identification Parameters

This compound is registered under Chemical Abstracts Service registry number 1219967-19-7. This unique identifier serves as the primary means of unambiguous identification in chemical databases worldwide. The compound also bears the MDL number MFCD13344437, which provides additional identification within the MDL Information Systems database.

The compound's PubChem identifier is 56828483, enabling access to comprehensive chemical information within the PubChem database. The InChI (International Chemical Identifier) for this compound is 1S/C14H20N2O3/c1-2-19-14(18)10-3-4-13(12(15)9-10)16-7-5-11(17)6-8-16/h3-4,9,11,17H,2,5-8,15H2,1H3. This standardized identifier provides a unique representation of the molecular structure that can be interpreted by chemical software and databases.

Table 2: Registry and Database Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1219967-19-7 | |

| MDL Number | MFCD13344437 | |

| PubChem CID | 56828483 | |

| InChIKey | BDEOVLDXZQJDLY-UHFFFAOYSA-N |

The InChIKey BDEOVLDXZQJDLY-UHFFFAOYSA-N represents a hashed version of the full InChI, providing a fixed-length identifier that facilitates database searches and cross-referencing. These standardized identifiers ensure consistent identification across different chemical information systems and research platforms.

Structural Topology and Conformational Analysis

The topological analysis of this compound reveals several important structural features that influence its chemical and biological properties. The compound contains two hydrogen bond donor sites and five hydrogen bond acceptor sites, indicating significant potential for intermolecular hydrogen bonding interactions. The topological polar surface area is calculated as 75.8 square angstroms, suggesting moderate polarity that could influence solubility and membrane permeability characteristics.

The molecule exhibits four rotatable bonds, providing moderate conformational flexibility. This flexibility primarily arises from rotation around the ethyl ester linkage, the carbon-nitrogen bond connecting the piperidine ring to the benzene ring, and internal rotations within the piperidine ring system. The XLogP3 value of 1.5 indicates a balanced lipophilic-hydrophilic character, suggesting favorable partitioning properties for potential biological applications.

The piperidine ring system adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. The hydroxyl substituent on the piperidine ring can occupy either equatorial or axial positions, with the equatorial orientation being thermodynamically preferred due to reduced steric interactions. This conformational preference influences the overall three-dimensional shape of the molecule and its potential binding interactions.

Table 3: Topological and Conformational Properties

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 75.8 Ų | |

| XLogP3 | 1.5 |

The aromatic benzoate core provides structural rigidity to the molecule, while the amino and piperidine substituents introduce additional complexity through their potential for hydrogen bonding and conformational changes. The spatial arrangement of these functional groups creates distinct molecular regions with varying electronic properties, potentially enabling selective interactions with biological targets or other chemical species.

Properties

IUPAC Name |

ethyl 3-amino-4-(4-hydroxypiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-19-14(18)10-3-4-13(12(15)9-10)16-7-5-11(17)6-8-16/h3-4,9,11,17H,2,5-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEOVLDXZQJDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232638 | |

| Record name | Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-19-7 | |

| Record name | Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Attachment of the Benzoate Ester: The benzoate ester is introduced through esterification reactions, often involving ethyl alcohol and benzoic acid derivatives.

Amination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is utilized in studies investigating the interactions of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of ethyl 3-amino-4-(substituted-amino)benzoates. Key analogues and their properties are summarized below:

*Estimated values where direct data are unavailable.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 4-hydroxypiperidinyl group in the target compound reduces LogP (2.05) compared to non-polar substituents like tert-butylamino (LogP 2.40) and 3-methylpiperidinyl (LogP 3.33). The hydroxyl group enhances hydrogen bonding, improving aqueous solubility . Cyclohexylamino and methylamino substituents increase LogP, favoring membrane permeability but reducing solubility .

Synthetic Yields: The target compound is synthesized in 70% yield via Pd/C-catalyzed nitro reduction . Analogues like Ethyl 3-amino-4-(cyclohexylamino)benzoate are obtained in 65.4% yield under milder conditions (70°C, 4 hours) .

Biological Relevance: The target compound’s 4-hydroxypiperidinyl group may enhance interactions with biological targets (e.g., enzymes in M. tuberculosis) through hydrogen bonding . Analogues like ethyl 4-(carbamoylamino)benzoates (LogP ~2.0) are potent aquaporin inhibitors, highlighting the benzoate scaffold’s versatility .

Metabolic Stability :

Structure-Activity Relationship (SAR) Insights

- Hydrogen Bonding : The hydroxyl group in the target compound improves solubility and target binding compared to alkyl-substituted analogues.

- Steric Effects : Bulky substituents (e.g., tert-butyl ) increase LogP but may hinder binding to hydrophilic targets.

- Piperidinyl vs. Piperazinyl: Piperazinyl derivatives (e.g., Ethyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate, CAS: 1281797-02-1) exhibit distinct pharmacological profiles due to altered basicity and hydrogen-bonding capacity .

Biological Activity

Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, an ethyl ester, and an amino group. The presence of the hydroxyl group on the piperidine ring enhances its interaction with biological targets, allowing it to mimic natural substrates in various biological pathways.

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety can modulate biological pathways by mimicking natural substrates, which is crucial for its pharmacological effects. Research indicates that such interactions can lead to various biological responses, including antibacterial and antifungal activities .

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies involving synthesized alkaloids, compounds similar to this structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

2. Neurological Applications

The compound is also being explored for its potential in treating neurological disorders. Its structural characteristics suggest it may affect neurotransmitter pathways, making it a candidate for further investigation in conditions like depression and anxiety .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine ring significantly influenced antibacterial potency. The compound exhibited complete bactericidal activity against S. aureus within eight hours of exposure .

Case Study 2: Neuropharmacological Effects

In another investigation, derivatives of this compound were tested for their effects on neurotransmitter levels in animal models. Results suggested that these compounds could enhance serotonin levels, indicating potential antidepressant properties .

Research Applications

This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing compounds aimed at treating various diseases:

- Medicinal Chemistry : Used as a precursor in the development of pharmaceuticals targeting neurological disorders.

- Organic Synthesis : Functions as an intermediate in creating complex organic molecules.

- Biological Studies : Explored in research focused on piperidine derivatives and their interactions with various biological targets .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate can be reacted with sodium metabisulfite adducts of aldehydes in DMF under reflux (130°C, 2 hours), followed by purification via recrystallization from ethyl acetate . Optimization involves adjusting solvent polarity (e.g., DMF for high-temperature stability), stoichiometry of aldehydes (1:2 molar ratio), and post-reaction workup (e.g., aqueous washes to remove unreacted reagents).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., amino, piperidinyl, and ester groups) through chemical shifts and coupling patterns.

- X-ray Diffraction (XRD): Single-crystal XRD resolves the 3D structure, including bond angles, torsion angles, and hydrogen-bonding networks. Software like SHELXL refines crystallographic data .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₁₄H₁₉N₂O₃, ~275.3 g/mol).

Advanced Research Questions

Q. How does the conformational flexibility of the 4-hydroxy-piperidinyl moiety influence reactivity and intermolecular interactions?

The piperidinyl ring adopts non-planar conformations, quantified using Cremer-Pople puckering coordinates (amplitude q and phase angle φ). For example, a chair-like conformation (q ≈ 0.5 Å, φ ≈ 0°) minimizes steric strain, while boat or twist-boat forms (φ ≈ 180°) may enhance hydrogen bonding with adjacent molecules . Computational methods (DFT or MD simulations) predict dominant conformers and their stabilization energies.

Q. How does this compound affect polymerization catalyst systems?

Ethyl benzoate derivatives modulate Ziegler-Natta catalysts (e.g., MgCl₂/TiCl₄ systems) by:

- Increasing initial activity (up to 32 mol% Ti): Adsorption onto catalyst surfaces displaces alkyl aluminum species, freeing active sites .

- Decreasing stereoregularity at higher concentrations : Excess ethyl benzoate poisons isotactic-active centers, favoring atactic polymer chains.

- Elevating molecular weight : Reduced chain transfer rates via aluminum alkyls .

Q. How can contradictory data on catalytic activity be resolved in structure-function studies?

Contradictions (e.g., activity vs. stereoregularity) arise from competing adsorption/desorption equilibria. Methodological approaches include:

- Surface titration experiments : Quantify active sites via selective poisoning.

- Kinetic modeling : Use rate equations (e.g., R_p = k_p [M][C]*) to separate propagation (k_p) and chain-transfer constants.

- In situ spectroscopy (FTIR, XAS) : Monitor real-time ligand interactions on catalyst surfaces .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- ADMET profiling : Tools like SwissADME predict solubility (LogP ≈ 2.1), blood-brain barrier permeability, and CYP450 interactions.

- Molecular docking : Simulate binding to targets (e.g., kinases, GPCRs) using the piperidinyl group as a hydrogen-bond donor .

- QSAR models : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.